Prop-2-en-1-yl 2-benzoylbenzoate
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Overview
Description
Prop-2-en-1-yl 2-benzoylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a prop-2-en-1-yl group attached to a 2-benzoylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 2-benzoylbenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-benzoylbenzoic acid with prop-2-en-1-ol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rate and reduce energy consumption. Additionally, solvent-free and catalyst-free methods have been developed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-benzoylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-benzoylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with cellular targets. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diallyl Phthalate: Another ester with similar functional groups, used in the production of polymers and resins.
Uniqueness
Prop-2-en-1-yl 2-benzoylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
76348-57-7 |
---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
prop-2-enyl 2-benzoylbenzoate |
InChI |
InChI=1S/C17H14O3/c1-2-12-20-17(19)15-11-7-6-10-14(15)16(18)13-8-4-3-5-9-13/h2-11H,1,12H2 |
InChI Key |
RSRPMFSEGVEDQE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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